molecular formula C16H17NO3 B12086335 Cbz-(3-(aminomethyl)phenyl)methanol

Cbz-(3-(aminomethyl)phenyl)methanol

Cat. No.: B12086335
M. Wt: 271.31 g/mol
InChI Key: QBDBDTWXXVOFEW-UHFFFAOYSA-N
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Description

Cbz-(3-(aminomethyl)phenyl)methanol is a chemical compound with the molecular formula C16H17NO3. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to a phenyl ring, which is further substituted with an aminomethyl group and a methanol group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-(3-(aminomethyl)phenyl)methanol typically involves the protection of the amine group on 3-(aminomethyl)phenylmethanol using benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-(3-(aminomethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-(3-(aminomethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Cbz-(3-(aminomethyl)phenyl)methanol involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during subsequent synthetic steps. The carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the recovery of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • Cbz-(4-(aminomethyl)phenyl)methanol
  • Cbz-(2-(aminomethyl)phenyl)methanol
  • Cbz-(3-(aminomethyl)phenyl)ethanol

Uniqueness

Cbz-(3-(aminomethyl)phenyl)methanol is unique due to the specific positioning of the aminomethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H17NO3/c18-11-15-8-4-7-14(9-15)10-17-16(19)20-12-13-5-2-1-3-6-13/h1-9,18H,10-12H2,(H,17,19)

InChI Key

QBDBDTWXXVOFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)CO

Origin of Product

United States

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